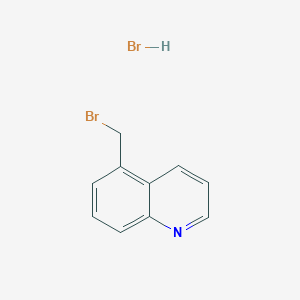

5-(Bromomethyl)quinoline hydrobromide

Description

5-(Bromomethyl)quinoline hydrobromide (CAS: 586373-76-4) is a brominated quinoline derivative with the molecular formula C₁₀H₉Br₂N and a purity of ≥97% . It features a quinoline core substituted with a bromomethyl (-CH₂Br) group at the 5-position and exists as a hydrobromide salt. This compound is primarily used in organic synthesis as a versatile intermediate for introducing functional groups via nucleophilic substitution or cross-coupling reactions. Its brominated structure enhances electrophilic reactivity, making it valuable in medicinal chemistry for drug discovery, particularly in antimalarial and antimicrobial research .

Properties

IUPAC Name |

5-(bromomethyl)quinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.BrH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;/h1-6H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYYUPXBEUSTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS) and Hydrobromic Acid

A well-documented method involves brominating quinoline derivatives using NBS in the presence of hydrobromic acid to yield 5-bromoquinoline intermediates, which can be further converted to the bromomethyl derivative.

- Example: 5-Bromoquinoline synthesis from quinolin-5-amine involves diazotization with sodium nitrite in hydrobromic acid at 0–20 °C, followed by reaction with copper(I) bromide in hydrobromic acid at 20–75 °C. The reaction mixture is then basified and extracted to obtain 5-bromoquinoline with a 61% yield.

Bromination of Quinoline Methyl Derivatives

- Bromination of methyl-substituted quinolines (e.g., 5-methylquinoline) using NBS or molecular bromine in solvents such as DMF or chloroform leads to selective formation of 5-(bromomethyl)quinoline.

- Conditions such as temperature control (often 0–25 °C) and solvent choice are critical to avoid overbromination or formation of dibromo side products.

Preparation of 5-(Bromomethyl)quinoline Hydrobromide via Acetoacetanilide Derivatives

A patent-disclosed industrial method outlines a two-step synthesis starting from acetoacetanilide:

- Step 1: Bromination of acetoacetanilide in an organic solvent with bromine to produce acetoacetanilide bromide.

- Step 2: Slow addition of the acetoacetanilide bromide into concentrated sulfuric acid at controlled temperature (0–20 °C), followed by quenching into water, pH adjustment with alkali (NaOH, sodium carbonate), washing, and purification by alcohol pulping and drying to yield 4-bromomethylquinoline-2(H)-ketone, a close analogue to 5-(bromomethyl)quinoline derivatives.

This method is notable for:

- High yield (up to 93%) and high purity (>99%).

- Control of dibromide byproducts through precise reaction conditions.

- Scalability for industrial production.

Representative Reaction Conditions and Yields

Key Research Findings and Notes

- Bromination reactions on quinoline derivatives require careful temperature and pH control to minimize dibromo and polybromo side products.

- Use of hydrobromic acid and copper(I) bromide facilitates regioselective bromination at the 5-position.

- NBS is a preferred reagent for selective bromomethylation, especially in polar aprotic solvents.

- The hydrobromide salt form enhances the compound’s stability and facilitates purification.

- Industrial methods emphasize scalability, cost-effectiveness, and high purity, often involving multi-step processes with intermediate purification.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)quinoline hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic substitution reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction reactions: Reduction of the bromomethyl group can lead to the formation of methylquinoline derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as the reducing agent.

Major Products

Nucleophilic substitution: Products include azidoquinoline, thiocyanatoquinoline, and aminoquinoline derivatives.

Oxidation: Products include quinoline carboxylic acids and quinoline N-oxides.

Reduction: Products include methylquinoline and its derivatives.

Scientific Research Applications

Anticancer Activity

Quinoline derivatives, including 5-(Bromomethyl)quinoline hydrobromide, have garnered attention for their anticancer properties. Research has demonstrated that quinoline-based compounds exhibit selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cells. In vitro studies using MTT assays have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cells while sparing normal cells .

Table 1: Cytotoxicity of Quinoline Derivatives

| Compound Code | MCF-7 GI50 (μM) | K-562 GI50 (μM) | HeLa GI50 (μM) |

|---|---|---|---|

| 2b | 6.22 ± 0.77 | 7.91 ± 0.62 | 7.65 ± 0.97 |

| 3a | 0.61 ± 0.02 | 13.5 ± 1.67 | 9.88 ± 1.23 |

| Carboplatin | 3.91 ± 0.32 | 4.11 ± 0.78 | 5.13 ± 0.45 |

This table summarizes the half-maximal inhibitory concentration (GI50) values for selected compounds against different cancer cell lines, indicating the effectiveness of these derivatives in inhibiting cell growth .

Antimicrobial Properties

Quinoline derivatives are also noted for their antimicrobial activities, demonstrating efficacy against various bacterial strains and fungi. The structural features of the quinoline moiety contribute to its ability to interact with microbial targets, leading to inhibition of growth and survival of pathogens .

DNA Interaction Studies

The interaction of quinoline derivatives with DNA has been extensively studied, revealing their potential as DNA intercalators or groove binders. These interactions can disrupt DNA replication and transcription processes, contributing to their anticancer effects .

Case Study: Anticancer Efficacy Evaluation

In a study examining the anticancer activity of several quinoline derivatives, including this compound, researchers conducted flow cytometry and fluorescence microscopy analyses to assess the effects on cell cycle progression and apoptosis in MCF-7 cells. The results indicated significant induction of G2/M phase arrest and increased apoptosis rates compared to control groups .

Case Study: Structure-Activity Relationship Analysis

A structure-activity relationship (SAR) analysis was performed on various substituted quinolines to identify key structural features that enhance biological activity. This study highlighted that modifications at the bromomethyl position significantly influenced the compound's potency against cancer cells while maintaining low toxicity towards normal cells .

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)quinoline hydrobromide involves its interaction with biological targets such as enzymes and receptors. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . In cancer cells, quinoline derivatives can induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key brominated quinoline derivatives and related heterocycles are compared below:

Physical and Chemical Properties

- Solubility: The hydrobromide salt form improves water solubility compared to neutral bromomethylquinolines, facilitating use in aqueous reaction conditions .

- Reactivity : The 5-bromomethyl group undergoes nucleophilic substitution more readily than 7-substituted isomers, as steric hindrance at the 7-position slows reactivity .

Key Research Findings

Positional Isomerism Effects: Substitution at the 5-position (vs. 7- or 8-) in quinoline derivatives reduces antimalarial efficacy but enhances synthetic versatility for functionalization . 5-Bromomethyl derivatives exhibit faster reaction kinetics in Suzuki-Miyaura cross-coupling compared to 7-substituted isomers due to reduced steric hindrance .

Safety and Handling: Brominated quinolines require stringent safety protocols (e.g., PPE, ventilation) due to respiratory and dermal toxicity risks .

Comparative Cost: this compound is priced at ¥51,600/5g, comparable to other brominated isoquinoline salts but costlier than simpler benzimidazole analogues (e.g., ¥29,300/1g for 2-(Bromomethyl)-1-methylbenzimidazole hydrobromide) .

Biological Activity

5-(Bromomethyl)quinoline hydrobromide is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a bromomethyl group attached to the quinoline structure. Its molecular formula is C₁₁H₈Br₂N, and it has a molecular weight of approximately 303 g/mol. The hydrobromide salt form enhances its solubility in various solvents, making it useful in laboratory and industrial applications.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Studies indicate that quinoline derivatives exhibit selective antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, quinoline derivatives have shown minimum inhibitory concentration (MIC) values ranging from 62.50 to 250 μg/ml against various pathogens .

- Anticancer Properties : Research has demonstrated that quinoline derivatives can inhibit the proliferation of cancer cell lines. In particular, compounds similar to this compound have shown significant antiproliferative potency against cell lines such as A549, HeLa, and MCF7, with IC₅₀ values ranging from 2 to 50 μg/ml .

- Enzyme Inhibition : The compound has been noted for its inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, it shows potential as an inhibitor of acetylcholinesterase (AChE), with Ki values ranging from 46.04 to 956.82 nM for various isoforms .

The exact mechanisms of action for this compound remain under investigation. However, studies suggest that it may interact with DNA through groove-binding modes, affecting DNA replication processes similar to other quinoline derivatives. The binding affinity for DNA has been quantified with binding constants (K_b) in the range of to .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-(Bromomethyl)quinoline hydrobromide | 53407913 | Exhibits antimicrobial activity; similar structure. |

| 6-(Bromomethyl)quinoline hydrobromide | 10303025-7 | Known for antiviral properties; used in drug design. |

| 2-(Bromomethyl)quinoline | 5632-15-5 | Utilized in dye production; demonstrates anticancer effects. |

This compound's specific position of the bromomethyl group on the quinoline ring significantly influences its reactivity and biological activity compared to other derivatives.

Case Studies

Several studies have highlighted the biological potential of quinoline derivatives:

- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited greater cytotoxicity than standard chemotherapeutic agents like cisplatin against various cancer cell lines .

- Antimicrobial Efficacy : Research on substituted quinolines showed effective inhibition against pathogenic bacteria with MIC values indicating their potential as new antimicrobial agents .

Q & A

Basic Research Question

- PPE : Nitrile gloves, lab coat, and goggles must be worn. Fume hoods are mandatory due to HBr release .

- Waste disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

- Spill management : Absorb with vermiculite, then treat with 5% Na₂S₂O₃ to reduce bromine toxicity .

How can computational modeling enhance the design of 5-(Bromomethyl)quinoline-based inhibitors?

Advanced Research Question

- Docking studies : Molecular dynamics (e.g., AutoDock Vina) predict binding affinities to targets like kinase enzymes .

- DFT calculations : Assess electrophilicity of the bromomethyl group to prioritize synthetic routes .

- SAR analysis : Machine learning models (e.g., Random Forest) correlate substituent effects with activity, reducing trial-and-error synthesis .

What are the limitations of current crystallographic data for this compound, and how can they be addressed?

Advanced Research Question

- Disorder in crystals : The hydrobromide salt often causes lattice instability. Co-crystallization with crown ethers improves diffraction quality .

- Twinned data : SHELXD or twin refinement in SHELXL resolves overlapping reflections .

- Temperature factors : Low-temperature data collection (100 K) reduces thermal motion artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.